N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~2~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[321]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-THIOPHENECARBOHYDRAZIDE is a complex organic compound with a unique structure that includes a brominated indole core, a bicyclic azabicyclo octane moiety, and a thiophene carboxyhydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-THIOPHENECARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the brominated indole core. This can be achieved through bromination of the indole precursor using bromine or N-bromosuccinimide (NBS) under controlled conditions . Finally, the thiophene carboxyhydrazide group is attached via a condensation reaction with the appropriate hydrazide derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to streamline production .
Chemical Reactions Analysis
Types of Reactions
N’~2~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-THIOPHENECARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indole core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted indole derivatives .
Scientific Research Applications
N’~2~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-THIOPHENECARBOHYDRAZIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’~2~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-THIOPHENECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(5-BROMO-2-OXO-1,2-DIHYDRO-INDOL-3-YLIDENE-HYDRAZINOCARBONYLMETHYL)-BENZAMIDE
- 5-BROMO-2-OXO-1,2-DIHYDRO-INDOL-3-YLIDENE-HYDRAZINOCARBONYLMETHYL)-BENZAMIDE
Uniqueness
N’~2~-{5-BROMO-2-OXO-1-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)METHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-THIOPHENECARBOHYDRAZIDE is unique due to its specific structural features, such as the combination of a brominated indole core, a bicyclic azabicyclo octane moiety, and a thiophene carboxyhydrazide group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C24H27BrN4O2S |
---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
N-[5-bromo-2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]iminothiophene-2-carboxamide |
InChI |
InChI=1S/C24H27BrN4O2S/c1-23(2)10-16-11-24(3,12-23)13-28(16)14-29-18-7-6-15(25)9-17(18)20(22(29)31)26-27-21(30)19-5-4-8-32-19/h4-9,16,31H,10-14H2,1-3H3 |
InChI Key |
SEDSKBXTMJIAGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CN3C4=C(C=C(C=C4)Br)C(=C3O)N=NC(=O)C5=CC=CS5)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.